(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCFPUEIDRTMR-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.
Reduction: The isoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline using hydrogenation or other reducing agents.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Carboxylation: The chiral tetrahydroisoquinoline is then carboxylated at the 3-position using carboxylating agents like carbon dioxide under basic conditions.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated systems for chiral resolution and carboxylation can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Hydrolysis: The ester or amide derivatives can be hydrolyzed to yield the carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties facilitate the development of novel therapeutic agents aimed at conditions such as depression, anxiety, and neurodegenerative diseases.
Key Insights:
- Targeted Therapies : Research indicates its efficacy in developing drugs that modulate neurotransmitter systems, particularly dopamine and serotonin pathways .
- Case Study : A study demonstrated that derivatives of this compound exhibited promising results in preclinical models for treating major depressive disorder (MDD) by enhancing synaptic plasticity .
Biochemical Research
In biochemical studies, (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is utilized to explore enzyme inhibition and receptor binding dynamics.
Key Insights:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases .
- Receptor Binding Studies : It aids in understanding the binding affinities of various receptors, providing insights into potential therapeutic targets .
Organic Synthesis
As a versatile building block in organic chemistry, this compound facilitates the synthesis of complex molecules with diverse functional groups.
Key Insights:
- Synthetic Pathways : It serves as a precursor for synthesizing alkaloids and other bioactive compounds .
- Innovation in Chemical Manufacturing : Its ability to undergo various chemical transformations makes it essential for developing new synthetic methodologies .
Drug Formulation
The unique properties of this compound enhance the solubility and bioavailability of drugs.
Key Insights:
- Improved Delivery Systems : Research highlights its role in formulating medications that require targeted delivery systems to maximize therapeutic effects while minimizing side effects .
- Case Study : A formulation study indicated that incorporating this compound into drug delivery systems significantly improved the pharmacokinetic profiles of certain active pharmaceutical ingredients (APIs) .
Natural Product Chemistry
This compound is also involved in the exploration of natural products, aiding in the discovery of new compounds with potential therapeutic effects.
Key Insights:
- Discovery of New Therapeutics : Its application in natural product synthesis has led to the identification of novel compounds with anticancer and antimicrobial properties .
- Research Example : A recent study highlighted its utility in synthesizing derivatives that mimic natural products known for their biological activity .
Data Table Summary
Mechanism of Action
The mechanism of action of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it acts as a ligand that can either activate or inhibit receptor signaling pathways, depending on its structure and the receptor type.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of (3R)-THIQ-3-COOH·HCl are influenced by stereochemistry, substituents, and salt forms. Below is a comparative analysis with structurally related analogs:
Stereoisomers: (S)-Enantiomers
Substituted Derivatives
Physicochemical Differences :
- 6,7-Dimethoxy substitution increases molecular weight (273.71 g/mol) and steric bulk, altering receptor-binding kinetics .
- 7-Fluoro substitution improves metabolic stability and bioavailability in CNS-targeted drugs .
Ester and Protected Derivatives
Biological Activity
Thiazole-4-carboxylic acid hydrobromide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
- Molecular Formula : C₇H₈BrN₂O₂S
- Molecular Weight : Approximately 210.05 g/mol
- Structure : Contains a thiazole ring with a carboxylic acid group at the fourth position and exists as a hydrobromide salt, enhancing solubility in aqueous solutions.
Thiazole-4-carboxylic acid hydrobromide interacts with various enzymes and proteins, showcasing significant antibacterial potential:
- Antibacterial Activity : Effective against both gram-positive bacteria (e.g., Staphylococcus epidermidis) and gram-negative bacteria (e.g., Pseudomonas aeruginosa).
- Antifungal Activity : Demonstrated efficacy against certain fungal strains, contributing to its potential as an antifungal agent.
Cellular Effects
The compound exhibits notable effects on cellular processes:
- Cytotoxicity : Research indicates that thiazole-4-carboxylic acid hydrobromide can induce cytotoxic effects in various cancer cell lines. Its antiproliferative activity has been linked to the inhibition of tubulin polymerization, a critical process for cell division .
Molecular Mechanism
The molecular mechanisms underlying the biological activity of thiazole-4-carboxylic acid hydrobromide include:
- Enzyme Interaction : Acts as an antagonist against UDP-N-acetylmuramate/l-alanine ligase, an enzyme essential for bacterial cell wall synthesis.
- Gene Expression Modulation : Alters gene expression profiles related to stress responses and metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazole derivatives, including thiazole-4-carboxylic acid hydrobromide. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, demonstrating strong antimicrobial properties .
Anticancer Properties
In vitro studies have shown that thiazole derivatives possess significant anticancer activity:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Thiazole-4-carboxylic acid hydrobromide | Melanoma | 0.021 - 0.071 |
| Thiazole-4-carboxylic acid hydrobromide | Prostate Cancer | 0.021 - 0.071 |
These findings suggest that thiazole-4-carboxylic acid hydrobromide may serve as a lead compound for developing new anticancer agents .
Applications in Research and Industry
Thiazole-4-carboxylic acid hydrobromide is utilized across various fields:
- Pharmaceutical Development : Serves as a crucial building block in synthesizing anti-inflammatory and antimicrobial agents .
- Agricultural Chemicals : Incorporated into formulations for fungicides and herbicides, enhancing crop protection .
- Biochemical Research : Used to study metabolic pathways and enzyme functions, contributing to advancements in molecular biology .
Summary
Thiazole-4-carboxylic acid hydrobromide exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves interactions with key enzymes and modulation of cellular processes. Ongoing research continues to explore its potential applications in pharmaceuticals and agriculture, highlighting its significance in chemical research and development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound is synthesized via coupling reactions using Boc-protected intermediates. For example, coupling amine derivatives (e.g., amine 21) with Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid under DCC/HOBt activation, followed by HCl-mediated deprotection . Enantiomeric purity is maintained by using chiral auxiliaries (e.g., tert-butyl esters) and avoiding racemization-prone conditions during deprotection . Reaction temperature (<0°C) and non-basic solvents are critical to preserve stereochemistry.
Q. How can spectroscopic and chromatographic methods be optimized to confirm the stereochemical configuration of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers effectively. Complementary techniques include:
- Circular Dichroism (CD) : Detects Cotton effects in the 200–250 nm range, correlating with the (3R) configuration .
- X-ray crystallography : Resolves absolute configuration using single crystals grown via slow evaporation in methanol/water .
- NMR coupling constants : J-values for vicinal protons (e.g., H-3 and H-4) confirm chair conformations in the tetrahydroisoquinoline ring .
Q. What are the critical physicochemical parameters (e.g., hydrogen bonding capacity, topological polar surface area) that influence solubility and crystallization behavior?
- Methodological Answer : Key parameters include:
- Hydrogen bond donors/acceptors : 3 H-bond donors and 3 acceptors (from the carboxylic acid, HCl, and amine) .
- Topological polar surface area (TPSA) : 50.4 Ų, indicating moderate solubility in polar aprotic solvents (e.g., DMSO) .
- LogP : Predicted ~1.2 (via ChemAxon), favoring solubility in ethanol/water mixtures. Crystallization is optimized using methanol/HCl vapor diffusion .
Advanced Research Questions
Q. How does the introduction of substituents at specific positions (e.g., 5-methyl or fluoro groups) modulate biological activity, and what synthetic strategies enable selective functionalization?
- Methodological Answer : Substituents at the 5-position (e.g., methyl or fluoro) enhance receptor binding (e.g., κ-opioid antagonism) by altering steric and electronic profiles . Synthetic strategies include:
- Electrophilic aromatic substitution : For halogenation at the 7-position using NBS or Selectfluor .
- Pd-catalyzed cross-coupling : Introduces aryl/alkyl groups post-ring formation . Comparative SAR studies show 5-methyl derivatives increase metabolic stability by ~30% compared to unsubstituted analogs .
Q. What computational approaches (e.g., molecular docking, MD simulations) are effective in predicting binding interactions of this compound with kappa opioid receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Uses the crystal structure of κ-opioid receptors (PDB: 6VI4) to predict binding poses. The (3R)-configuration shows a ΔG of -9.2 kcal/mol, favoring H-bonding with Tyr139 and hydrophobic interactions with Leu135 .
- MD simulations (GROMACS) : Reveal stable binding over 100 ns, with RMSD <2.0 Å for the ligand-receptor complex .
Q. How can discrepancies in biological activity data between enantiomers be systematically investigated?
- Methodological Answer :
- Enantioselective assays : Compare (3R) and (3S) forms in receptor-binding studies (e.g., radioligand displacement assays for κ-opioid receptors) .
- Metabolic profiling : LC-MS identifies enantiomer-specific metabolites (e.g., glucuronidation at the carboxylic acid group) .
- Crystallographic analysis : Resolves differential binding modes in receptor co-crystals .
Q. What orthogonal analytical techniques are required to resolve contradictions in purity assessments during scale-up synthesis?
- Methodological Answer :
- HPLC-MS : Detects impurities >0.1% (e.g., dehalogenated byproducts) .
- 1H/13C NMR : Identifies diastereomeric contaminants (e.g., tert-butyl ester remnants) .
- Ion chromatography : Quantifies HCl counterion stoichiometry (target: 1:1 molar ratio) .
Q. What strategies mitigate racemization risks during coupling reactions involving the carboxylic acid moiety?
- Methodological Answer :
- Low-temperature activation : Use DCC/HOBt at -20°C to minimize base-induced racemization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers post-synthesis .
- Protection strategies : Boc or Fmoc groups stabilize the α-center during amine coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
